3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine
Description
3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 882562-73-4) is a heterocyclic compound featuring a 1H-pyrrolo[3,2-c]pyridine core substituted with an iodine atom at position 3 and a 4-methylbenzenesulfonyl group at position 1. Its molecular formula is C₁₄H₁₁IN₂O₂S, with a molecular weight of 398.22 g/mol . The sulfonyl group enhances solubility and stability, while the iodine atom may contribute to halogen bonding in biological targets. Its structural features align with derivatives known for kinase inhibition, antiproliferative activity, and receptor modulation .
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-8-16-7-6-14(12)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQADHRMGDYEFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Kinase Inhibition
- c-Met Inhibitors: Derivatives like 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridines exhibit potent c-Met inhibition (nanomolar IC₅₀) by disrupting kinase signaling and cell proliferation . The sulfonyl group in the target compound may similarly enhance binding affinity.
- TTK Inhibitors : Halogenated derivatives (e.g., Cl/Br substituents) show improved inhibitory activity due to hydrophobic interactions and hydrogen bonding . The iodine in the target compound could mimic this behavior.
Antiproliferative Activity
- 6-Aryl Derivatives: Compounds such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrate IC₅₀ values from micromolar to nanomolar ranges against cancer cells. The trimethoxyphenyl group enhances DNA intercalation .
- Diarylureas/Diarylamides: These derivatives inhibit melanoma cell proliferation via kinase pathway modulation (e.g., BRAF/VEGFR2) . The target compound’s iodine and sulfonyl groups may similarly stabilize protein-ligand interactions.
Receptor Modulation
- 5-HT₆ Antagonists: 1H-pyrrolo[3,2-c]quinoline derivatives like (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline exhibit sub-nanomolar binding affinity (Ki = 3 nM) . The sulfonyl group in the target compound may support similar receptor interactions.
Selectivity and Optimization
- Substituent Effects : Hydrophilic groups (e.g., amines) improve solubility, while halogens (e.g., iodine) enhance target affinity . The 4-methylbenzenesulfonyl group in the target compound balances hydrophilicity and steric bulk.
- Synthetic Accessibility : Copper/zinc-catalyzed annulation enables scalable synthesis of fused 1H-pyrrolo[3,2-c]pyridines, suggesting feasible production routes for the target compound .
Q & A
Q. What are the optimal synthetic routes for 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine, considering regioselective iodination and sulfonylation?
Methodological Answer: The synthesis typically involves two key steps:
- Sulfonylation : React the pyrrolopyridine core with 4-methylbenzenesulfonyl chloride (TsCl) using a strong base like NaH in THF at 0°C to room temperature. This step ensures selective protection of the nitrogen at position 1 .
- Iodination : Introduce iodine at position 3 via electrophilic substitution or metal-mediated reactions. For example, using iodine in the presence of a directing group or via halogen exchange with a pre-functionalized intermediate (e.g., bromo or chloro derivatives). Evidence from related iodinated pyrrolopyridines suggests the use of Pd-catalyzed cross-coupling or direct electrophilic iodination .
Q. Which spectroscopic and crystallographic methods are most effective in confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemistry and confirms the spatial arrangement of substituents. For instance, single-crystal X-ray studies (mean σ(C–C) = 0.002 Å, R factor = 0.039) have been used for analogous sulfonylated pyrrolopyridines .
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., iodine’s deshielding effects and Ts group’s aromatic signals).
- HPLC/MS : Ensures purity (>95%) and detects trace byproducts.
Q. How does the iodine substituent influence further functionalization reactions, such as cross-coupling?
Methodological Answer: The C–I bond at position 3 enables Suzuki-Miyaura or Stille couplings for introducing aryl/heteroaryl groups. For example:
- Use Pd(PPh) with boronic acids in toluene/EtOH at 105°C .
- Monitor reaction progress via TLC and optimize catalyst loading to minimize dehalogenation side reactions.
Advanced Questions
Q. How can researchers address discrepancies in reported synthetic yields when introducing the iodo substituent at position 3?
Methodological Answer: Yields may vary due to competing side reactions (e.g., di-iodination or ring decomposition). Mitigation strategies include:
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in kinase inhibition assays?
Methodological Answer:
- Analog Synthesis : Replace iodine with Br, Cl, or CF to assess electronic effects.
- Enzymatic Assays : Test inhibitory activity against kinases (e.g., JAK or Aurora kinases) using fluorescence polarization or radiometric assays.
- Computational Docking : Map binding interactions using software like AutoDock to explain activity trends. Refer to pharmacological evaluations of related pyrrolopyridines for validation .
Q. What are the challenges in maintaining the stability of the tosyl group under acidic or basic conditions during functionalization?
Methodological Answer: The Ts group is stable in basic conditions (e.g., Suzuki couplings) but may hydrolyze under strong acids. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
